molecular formula C17H23NO6 B12752827 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, diethyl ester CAS No. 88045-98-1

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, diethyl ester

Cat. No.: B12752827
CAS No.: 88045-98-1
M. Wt: 337.4 g/mol
InChI Key: BEJLLWYCSDDQRG-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, diethyl ester is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and a diethyl ester moiety. The presence of the dioxin ring adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, diethyl ester typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine, diethyl malonate, and appropriate reagents for dioxin ring formation.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures, with the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the multi-step synthesis.

    Optimization of reaction conditions: To maximize yield and purity.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The ester and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions.

Medicine

    Drug Development:

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxin ring and ester groups may play a role in binding to these targets, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarboxylic acid: A simpler analog without the dioxin ring.

    Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Lacks the dioxin ring but has similar ester groups.

Uniqueness

The presence of the dioxin ring in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, diethyl ester distinguishes it from other pyridine derivatives, potentially offering unique reactivity and applications.

Properties

CAS No.

88045-98-1

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

diethyl 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H23NO6/c1-5-22-16(19)13-10(3)18-11(4)14(17(20)23-6-2)15(13)12-9-21-7-8-24-12/h9,15,18H,5-8H2,1-4H3

InChI Key

BEJLLWYCSDDQRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=COCCO2)C(=O)OCC)C)C

Origin of Product

United States

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